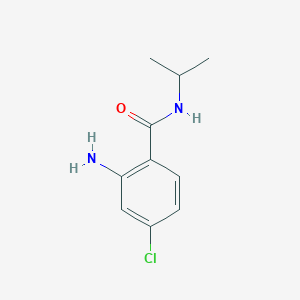

2-amino-4-chloro-N-(propan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

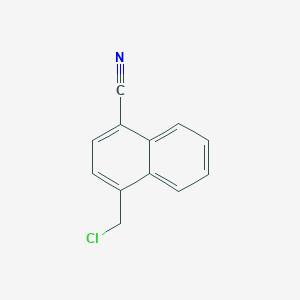

2-amino-4-chloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzamides, such as 2-amino-4-chloro-N-(propan-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for 2-amino-4-chloro-N-(propan-2-yl)benzamide is 1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

2-amino-4-chloro-N-(propan-2-yl)benzamide is a powder that is stored at room temperature .Applications De Recherche Scientifique

Structural Characterization and Physical Properties

Crystal Structure Analysis : The crystal structure of benzamide derivatives, including compounds with similar functional groups to 2-amino-4-chloro-N-(propan-2-yl)benzamide, has been studied to understand their conformation and intramolecular hydrogen bonding, which are crucial for the design of potent neuroleptic drugs. These studies provide insights into the three-dimensional structure-activity relationships that are key for drug development (Furuya et al., 1985).

Preparation and Characterization of Polymorphs : Research on the preparation and characterization of polymorphs of benzamide derivatives has revealed differences in their physical properties, such as thermal behavior and stability. These findings are essential for the pharmaceutical application of these compounds, impacting their formulation and storage (Yanagi et al., 2000).

Application in Drug Development and Material Science

Neuroleptic Drug Development : Benzamide derivatives have been explored for their potential as neuroleptic (antipsychotic) drugs. Studies have focused on designing and synthesizing benzamides with specific structural modifications to enhance their activity against disorders like psychosis. This research indicates the potential for developing potent drugs with minimal side effects (Iwanami et al., 1981).

Fluorescence Derivatisation of Amino Acids : Benzamide compounds have been utilized in the fluorescence derivatization of amino acids, enabling their detection and analysis in biological assays. This application is valuable for biochemical research, where sensitive detection methods for amino acids are required (Frade et al., 2007).

Synthesis of Polyamides : Research has also extended to the synthesis of polyamides using benzamide derivatives. These polyamides have potential applications in material science, where their ordered structures and properties, like thermal stability and solubility, can be advantageous (Ueda & Sugiyama, 1994).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-chloro-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUFHCYDQKMFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-chloro-N-(propan-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)

![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)

![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)

![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)